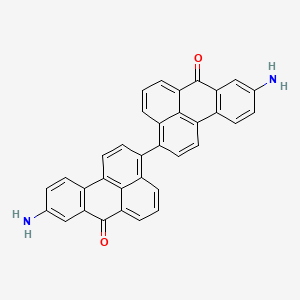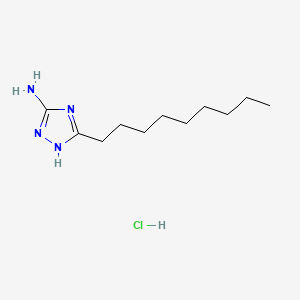
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride is a chemical compound with the molecular formula C11H23ClN4. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
準備方法
The synthesis of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride typically involves the reaction of nonylamine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with nonylamine under microwave irradiation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazoles and triazole-fused heterocycles .
科学的研究の応用
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects. The compound may inhibit specific enzymes or proteins, thereby affecting cellular processes and pathways .
類似化合物との比較
Similar compounds to 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride include other 1,2,4-triazole derivatives such as:
5-Amino-1H-1,2,4-triazole: Known for its antimicrobial and anticancer activities.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Used in the synthesis of bioactive triazole-fused heterocycles.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with heat-resistant properties
The uniqueness of this compound lies in its specific nonyl substituent, which may impart distinct chemical and biological properties compared to other triazole derivatives.
特性
CAS番号 |
85631-73-8 |
|---|---|
分子式 |
C11H22N4.ClH C11H23ClN4 |
分子量 |
246.78 g/mol |
IUPAC名 |
5-nonyl-1H-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H22N4.ClH/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10;/h2-9H2,1H3,(H3,12,13,14,15);1H |
InChIキー |
NMJBSPACYAOHCC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=NC(=NN1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
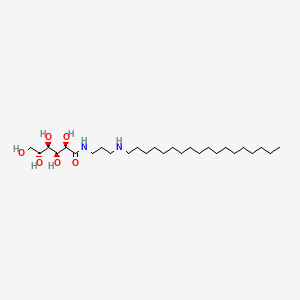

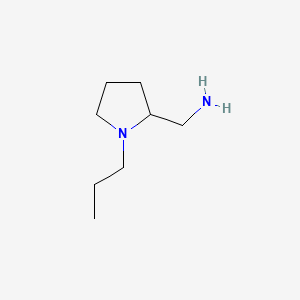
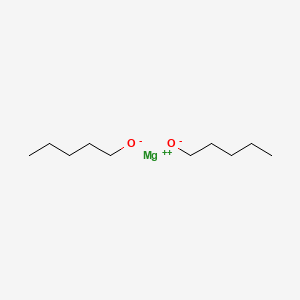
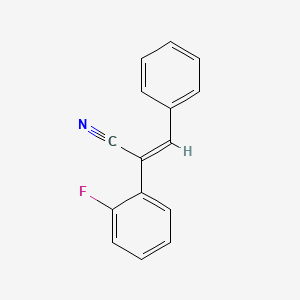
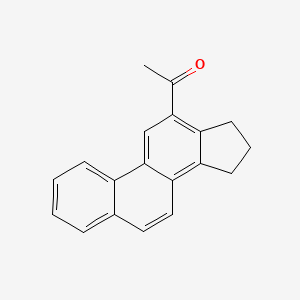
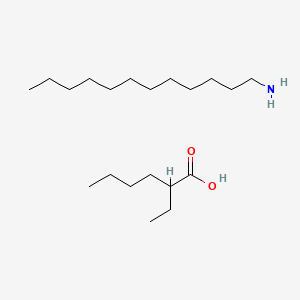
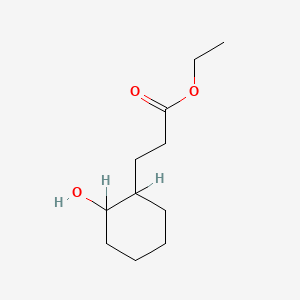
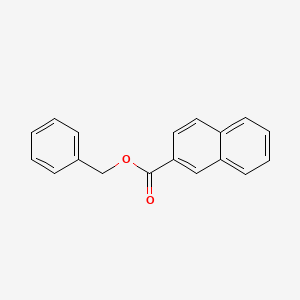
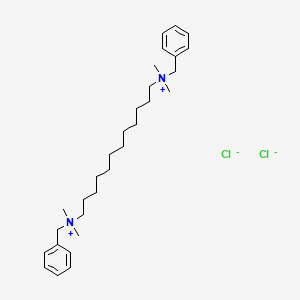
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
